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molecular formula C6H9N3O2 B8703116 3-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione

3-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B8703116
M. Wt: 155.15 g/mol
InChI Key: PJLQLBFITTWYQI-UHFFFAOYSA-N
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Patent
US06506896B1

Procedure details

14.2 g (78.0 mmol) of 30 were suspended in 175 ml of pyridine in a 250 ml three-necked flask equipped with an internal thermometer and reflux condenser and the mixture was treated with 61.4 g (234 mmol) of triphenylphosphine2). It was heated at 60° C. for 5 hours and stirred overnight at room temp. (TLC checking, CHCl3/MeOH 5:1). 40 ml of 25% strength ammonia solution were added to the suspension, which then clarified. The solvents were removed in vacuo in a rotary evaporator. The residue was stirred at room temp. for 30 min in 200 ml of CH2Cl2/MeOH 1:1, and the recipitate was filtered off and washed with CH2Cl2. After drying in vacuo in a desiccator over phosphorus entoxide, 10.0 g (85%) of 31 of m.p. 214-220° C. were obtained.
Name
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
N(CC[C:6]1[C:7](=O)[NH:8][C:9](=[O:12])[NH:10][CH:11]=1)=[N+]=[N-].[CH:14](Cl)(Cl)Cl.[CH3:18][OH:19].[NH3:20]>N1C=CC=CC=1>[NH2:20][CH2:14][CH2:11][N:10]1[C:18](=[O:19])[CH:6]=[CH:7][NH:8][C:9]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
N(=[N+]=[N-])CCC=1C(NC(NC1)=O)=O
Name
Quantity
175 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The residue was stirred at room temp. for 30 min in 200 ml of CH2Cl2/MeOH 1:1
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an internal thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
the mixture was treated with 61.4 g (234 mmol) of triphenylphosphine2)
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo in a rotary evaporator
FILTRATION
Type
FILTRATION
Details
the recipitate was filtered off
WASH
Type
WASH
Details
washed with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in vacuo in a desiccator over phosphorus entoxide

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCCN1C(NC=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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